molecular formula C13H15BrO2 B1466353 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1539729-31-1

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1466353
CAS No.: 1539729-31-1
M. Wt: 283.16 g/mol
InChI Key: AFJUSPIAMPIRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 4-bromophenyl group and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins involved in oxidative stress responses, influencing cellular redox states and contributing to oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, leading to impaired nerve impulse transmission and behavioral changes in animal models . Furthermore, the compound’s impact on oxidative stress can result in cellular damage, affecting lipid peroxidation, DNA, and protein modifications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can disrupt normal neurotransmission and cause neurotoxic effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and behavior. At higher doses, it can induce significant neurotoxic effects, including impaired nerve impulse transmission, behavioral changes, and oxidative damage . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage considerations in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on cellular function. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to oxidative stress and cellular damage . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The compound’s accumulation in specific tissues or organs can also affect its overall impact on the organism .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction where a boronic acid derivative of the 4-bromophenyl group is coupled with the cyclobutane ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding carboxyl derivatives.

    Reduction Products: Alcohol derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
  • 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
  • 1-(4-Methylphenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Uniqueness: 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-(4-bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUSPIAMPIRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 4
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 5
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 6
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.